molecular formula C22H26N2O2 B14221844 9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- CAS No. 824951-80-6

9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-

Cat. No.: B14221844
CAS No.: 824951-80-6
M. Wt: 350.5 g/mol
InChI Key: YGKDFZZQDPAHER-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry. This specific derivative features two 2-methylpropylamino groups attached to the 1 and 8 positions of the anthracenedione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- typically involves the reaction of 9,10-anthracenedione with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

9,10-Anthracenedione+2(2-methylpropylamine)9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-\text{9,10-Anthracenedione} + 2 \text{(2-methylpropylamine)} \rightarrow \text{9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-} 9,10-Anthracenedione+2(2-methylpropylamine)→9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS), causing oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and other enzymes involved in cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-: Another derivative with similar structural features but different substitution patterns.

    1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dye production and biological applications.

    1,4-Diamino-9,10-anthracenedione: Studied for its anticancer properties.

Uniqueness

9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in medicinal chemistry and cancer therapy.

Properties

CAS No.

824951-80-6

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,8-bis(2-methylpropylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-5-7-15-19(17)22(26)20-16(21(15)25)8-6-10-18(20)24-12-14(3)4/h5-10,13-14,23-24H,11-12H2,1-4H3

InChI Key

YGKDFZZQDPAHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(C)C

Origin of Product

United States

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